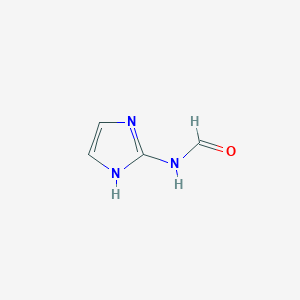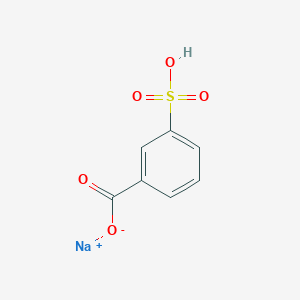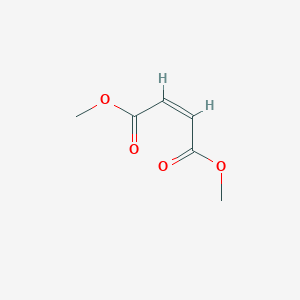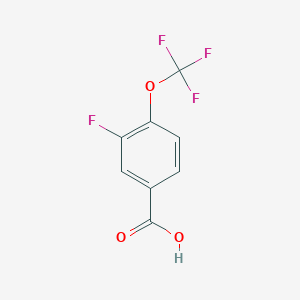
N-(1H-imidazol-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-1H-imidazol-2-yl- is a chemical compound that features an imidazole ring substituted with a formamide group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-1H-imidazol-2-yl- typically involves the cyclization of amido-nitriles. One common method is the reaction of nitriles with formamide under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the addition of the nitrile to the formamide, followed by cyclization and dehydration to form the imidazole ring.
Industrial Production Methods: Industrial production of imidazole derivatives, including Formamide, N-1H-imidazol-2-yl-, often employs multi-step processes that ensure high yield and purity. These processes may involve the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Formamide, N-1H-imidazol-2-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Formamide, N-1H-imidazol-2-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.
Industry: It finds applications in the production of agrochemicals, dyes, and materials for electronic devices
Mechanism of Action
The mechanism of action of Formamide, N-1H-imidazol-2-yl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Imidazole: The parent compound of Formamide, N-1H-imidazol-2-yl-, known for its basicity and ability to coordinate with metal ions.
Benzimidazole: A fused ring derivative of imidazole, with applications in pharmaceuticals and agriculture.
Uniqueness: Formamide, N-1H-imidazol-2-yl- is unique due to the presence of both the imidazole ring and the formamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
229343-10-6 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
111.1 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)formamide |
InChI |
InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |
InChI Key |
SMXZQOMVCREYNY-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NC=O |
Canonical SMILES |
C1=CN=C(N1)NC=O |
Pictograms |
Irritant |
Synonyms |
N-(1H-Imidazol-2-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















